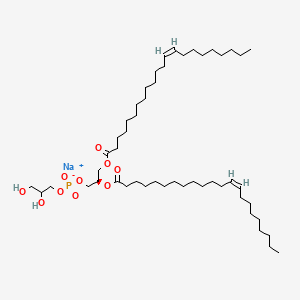
1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt: is a phospholipid compound with the empirical formula C50H94NaO10P and a molecular weight of 909.24 g/mol . This compound is a type of phosphoglyceride, which is a class of lipids that are a major component of all cell membranes. It is known for its role in forming lipid bilayers and its applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt typically involves several steps:
Esterification Reaction: The process begins with the esterification of erucic acid with glycerol to form 1,2-dierucoyl-sn-glycerol.
Phosphorylation: The 1,2-dierucoyl-sn-glycerol is then reacted with phosphoric acid and a halogenating agent such as phosphorus trichloride to form 1,2-dierucoyl-sn-glycero-3-phosphate.
Neutralization: Finally, the phosphate group is neutralized with a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Hydrolysis: It can be hydrolyzed by phospholipases to yield glycerol, fatty acids, and phosphate derivatives.
Substitution: The phosphate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes.
Substitution: Reactions often involve nucleophilic reagents such as amines or alcohols under mild conditions.
Major Products:
Oxidation: Oxidized phospholipids.
Hydrolysis: Glycerol, erucic acid, and phosphate derivatives.
Substitution: Various substituted phospholipids depending on the nucleophile used.
Scientific Research Applications
1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: Employed in the study of cell membrane structure and function, as well as in the development of liposome-based drug delivery systems.
Medicine: Investigated for its potential in targeted drug delivery and as a component of lipid-based formulations for therapeutic agents.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. The compound interacts with other lipids and proteins within the membrane, affecting various cellular processes such as signal transduction and membrane trafficking. Its molecular targets include membrane-bound enzymes and receptors, which it can modulate through direct interaction or by altering the lipid environment .
Comparison with Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol), sodium salt (DPPG-Na): A phosphoglyceride with palmitic acid chains, commonly used in studies of membrane dynamics.
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol), sodium salt (DMPG-Na): Contains myristic acid chains and is used in the study of bacterial membranes.
Comparison: 1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt is unique due to its erucic acid chains, which confer distinct physical and chemical properties compared to other phosphoglycerides. Its longer and unsaturated fatty acid chains result in different membrane fluidity and phase behavior, making it particularly useful in specific research applications .
Properties
CAS No. |
1241726-12-4 |
|---|---|
Molecular Formula |
C50H94NaO10P |
Molecular Weight |
909.2 g/mol |
IUPAC Name |
sodium;[(2R)-2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C50H95O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(53)57-45-48(46-59-61(55,56)58-44-47(52)43-51)60-50(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,47-48,51-52H,3-16,21-46H2,1-2H3,(H,55,56);/q;+1/p-1/b19-17-,20-18-;/t47?,48-;/m1./s1 |
InChI Key |
VJDPRCROKYHMQL-BJALZSAJSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















